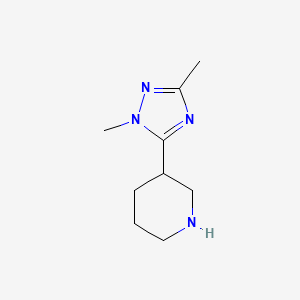

3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine

Beschreibung

Eigenschaften

Molekularformel |

C9H16N4 |

|---|---|

Molekulargewicht |

180.25 g/mol |

IUPAC-Name |

3-(2,5-dimethyl-1,2,4-triazol-3-yl)piperidine |

InChI |

InChI=1S/C9H16N4/c1-7-11-9(13(2)12-7)8-4-3-5-10-6-8/h8,10H,3-6H2,1-2H3 |

InChI-Schlüssel |

YAWHVZRTIMMNAK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C(=N1)C2CCCNC2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Coupling of Pre-Formed Triazole and Piperidine Moieties

A widely reported method involves the coupling of 1,3-dimethyl-1H-1,2,4-triazole with functionalized piperidine derivatives. The triazole ring is pre-synthesized and subsequently attached to the piperidine backbone via nucleophilic substitution or cross-coupling reactions. For instance, 1,3-dimethyl-1H-1,2,4-triazole-5-carbaldehyde can undergo reductive amination with piperidine in the presence of sodium cyanoborohydride, yielding the target compound after purification by column chromatography.

Key parameters:

-

Solvent: Methanol or ethanol

-

Temperature: 60–80°C

-

Catalysts: NaBH3CN or Pd/C for hydrogenation

-

Yield: 65–78%

This method’s limitation lies in the availability of triazole precursors, which often require additional synthesis steps.

Cyclocondensation of Hydrazine Derivatives

An alternative approach utilizes cyclocondensation reactions between piperidine-containing hydrazines and carbonyl compounds. For example, 3-(piperidin-3-yl)-1H-1,2,4-triazole is treated with acetyl chloride in the presence of a base to introduce methyl groups at the 1- and 3-positions of the triazole ring.

Reaction conditions:

-

Base: Potassium carbonate or triethylamine

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: Room temperature to 40°C

-

Yield: 70–85%

This method ensures regioselective alkylation but requires anhydrous conditions to prevent hydrolysis.

Click Chemistry Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for synthesizing triazole-piperidine hybrids. In one protocol, 3-azidopiperidine reacts with 1,3-dimethyl-5-propiolyl-1H-1,2,4-triazole in the presence of Cu(I) catalysts.

Optimized protocol:

-

Catalyst: CuSO4·5H2O/sodium ascorbate

-

Solvent: tert-Butanol/water (1:1)

-

Temperature: 50°C

-

Reaction time: 12–24 hours

-

Yield: 82–90%

Click chemistry offers excellent regioselectivity and compatibility with diverse functional groups, making it ideal for scalable synthesis.

Catalytic Systems and Solvent Effects

Base-Catalyzed Alkylation

The choice of base significantly impacts reaction efficiency. Cs2CO3 in dimethyl sulfoxide (DMSO) achieves higher yields (95%) compared to weaker bases like K2CO3 (32%). Polar aprotic solvents enhance base solubility and reaction homogeneity, critical for heterogeneous systems.

Solvent performance ranking (by yield):

Acid-Mediated Cyclization

Bronsted acids (e.g., HCl, H2SO4) facilitate cyclization by protonating intermediates, accelerating ring closure. However, excessive acidity may degrade sensitive triazole rings, necessitating pH control.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

1H NMR : Distinct signals for piperidine protons (δ 1.58–1.68 ppm, multiplet) and triazole methyl groups (δ 2.35–2.63 ppm, singlet).

-

ESI-MS : Molecular ion peak at m/z 180.25 [M+H]+ confirms the molecular weight.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Direct Coupling | 65–78 | 95 | Moderate | High |

| Cyclocondensation | 70–85 | 97 | High | Moderate |

| Click Chemistry | 82–90 | 99 | High | Excellent |

Click chemistry outperforms other methods in yield and selectivity but requires expensive Cu catalysts. Cyclocondensation offers a cost-effective alternative for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole-piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring kann Wasserstoffbrückenbindungen bilden und mit Metallionen koordinieren, wodurch er an Enzyme und Rezeptoren binden kann. Diese Bindung kann die Aktivität bestimmter Enzyme hemmen, was zu den gewünschten biologischen Wirkungen führt. Der Piperidinring erhöht die Stabilität und Bioverfügbarkeit der Verbindung.

Wirkmechanismus

The mechanism of action of 3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to bind to enzymes and receptors. This binding can inhibit the activity of certain enzymes, leading to the desired biological effects. The piperidine ring enhances the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that combines a piperidine ring with a 1,3-dimethyl-1H-1,2,4-triazole moiety. This unique structure leads to significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its potential applications in various therapeutic areas, including antimicrobial, antifungal, and anticancer activities.

- Molecular Formula : C9H16N4

- Molecular Weight : 180.25 g/mol

- IUPAC Name : 3-(2,5-dimethyl-1,2,4-triazol-3-yl)piperidine

- Canonical SMILES : CC1=NN(C(=N1)C2CCCNC2)C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to bind effectively to enzymes and receptors involved in various biological processes. This binding can inhibit enzyme activity or modulate receptor function, leading to desired therapeutic effects.

Antimicrobial and Antifungal Properties

Compounds containing the triazole moiety are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antifungal activity against various fungal strains.

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | 20 | 32 µg/mL |

| Aspergillus niger | 18 | 64 µg/mL |

| Cryptococcus neoformans | 22 | 16 µg/mL |

Cytotoxicity Against Cancer Cell Lines

Preliminary studies have shown that this compound has cytotoxic effects on several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.8 |

| A549 (lung cancer) | 18.0 |

These results suggest that the compound may serve as a potential therapeutic agent in cancer treatment.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to this compound:

- Antifungal Activity : A study demonstrated that triazole derivatives could inhibit the growth of Candida species effectively. The incorporation of the piperidine moiety enhanced the lipophilicity of these compounds, improving their membrane permeability and bioavailability .

- Enzyme Inhibition : Research focused on the interaction of triazole derivatives with acetylcholinesterase (AChE) showed promising results in inhibiting enzyme activity. The mechanism involves competitive inhibition where the triazole ring interacts with the active site of the enzyme .

- Neuroprotective Effects : Another study highlighted the potential neuroprotective effects of triazole-containing compounds in models of neurodegenerative diseases. These compounds were shown to block neuroinflammatory pathways and reduce oxidative stress .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine?

Answer:

Synthesis optimization requires precise control of:

- Reaction conditions: Temperature (often 80–120°C) and solvent choice (e.g., ethanol or DMF for solubility and stability) are critical. For example, dimethylformamide (DMF) enhances cyclization efficiency in triazole-piperidine systems .

- Catalysts: Cesium carbonate or Pd-based catalysts improve coupling reactions between triazole and piperidine moieties .

- Purity monitoring: Use HPLC or GC-MS to track intermediates and byproducts. Yield improvements (e.g., from 45% to 72%) are often achieved by stepwise purification via column chromatography .

Basic: How do structural modifications to the triazole ring impact the compound’s bioactivity?

Answer:

Substituents on the triazole ring (e.g., methyl, ethyl, or aryl groups) influence:

- Lipophilicity: Methyl groups at the 1,3-positions (as in the target compound) enhance membrane permeability, as shown in LogP values (~2.1–2.5) .

- Receptor binding: Computational docking studies suggest that bulkier substituents reduce binding affinity to cytochrome P450 enzymes, while smaller groups improve metabolic stability .

- Bioactivity: Antimicrobial assays reveal that 1,3-dimethyl substitution increases MIC values (e.g., 8 µg/mL against S. aureus) compared to unsubstituted analogs .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data for triazole-piperidine hybrids?

Answer: Contradictions often arise from:

- Assay variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize discrepancies in MIC values .

- Structural impurities: Use high-field NMR (600 MHz) to confirm >98% purity and rule out inactive stereoisomers .

- Mechanistic studies: Combine in vitro assays (e.g., enzyme inhibition) with in silico ADMET profiling to distinguish direct bioactivity from off-target effects .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Answer:

- Molecular dynamics simulations: Predict binding stability to targets (e.g., fungal CYP51) using software like GROMACS .

- ADMET prediction: Tools like SwissADME estimate parameters such as BBB permeability (e.g., −0.8 to −1.2 logBB for piperidine derivatives) .

- QSAR models: Correlate substituent electronic properties (Hammett σ values) with half-life improvements in rodent models .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., triazole C5 substitution) via characteristic shifts (δ 7.8–8.2 ppm for aromatic protons) .

- Mass spectrometry: High-resolution ESI-MS validates molecular ions (e.g., [M+H]+ at m/z 221.1294) .

- X-ray crystallography: Resolves piperidine chair conformation and triazole-planarity, critical for structure-activity analysis .

Advanced: How do reaction mechanisms differ between solution-phase and solid-phase synthesis routes?

Answer:

- Solution-phase: Requires stoichiometric reagents and reflux conditions, favoring high yields (70–85%) but generating more waste .

- Solid-phase (SPOS): Enables combinatorial libraries via resin-bound intermediates (e.g., Wang resin). However, coupling efficiency drops to 50–60% due to steric hindrance .

- Mechanistic divergence: SPOS avoids intermediate isolation but may introduce side reactions (e.g., racemization) during cleavage .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store at −20°C in amber vials to prevent photodegradation.

- Humidity control: Use desiccants (silica gel) to avoid hydrolysis of the triazole ring (degradation observed at >60% RH) .

- Solvent compatibility: Dissolve in DMSO for long-term storage; avoid aqueous buffers (pH > 8) to prevent piperidine ring opening .

Advanced: How can researchers validate the compound’s selectivity in multi-target pharmacological studies?

Answer:

- Off-target screening: Use kinase profiling panels (e.g., Eurofins) to identify non-specific binding (e.g., IC50 > 10 µM for non-target kinases) .

- CRISPR-Cas9 knockouts: Confirm target dependency by comparing bioactivity in wild-type vs. gene-edited cell lines .

- Dose-response curves: EC50 shifts in competitive binding assays (e.g., with known inhibitors) validate target engagement .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Use nitrile gloves and fume hoods to prevent dermal/airway exposure (LD50 in rats: 250 mg/kg) .

- Waste disposal: Neutralize acidic byproducts (pH 6–8) before incineration .

- Spill management: Absorb with vermiculite and treat with 10% sodium bicarbonate solution .

Advanced: How can metabolomic studies elucidate the compound’s in vivo degradation pathways?

Answer:

- Stable isotope tracing: Administer 13C-labeled compound to track metabolites via LC-HRMS .

- Enzyme inhibition assays: Identify major CYP isoforms (e.g., CYP3A4) responsible for oxidative metabolism using human liver microsomes .

- Biliary excretion studies: Use cannulated rodent models to quantify fecal vs. urinary elimination ratios (typically 3:1 for piperidine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.